Fluoren-9-ylidenetriphenylphosphorane chemical structure and properties
Fluoren-9-ylidenetriphenylphosphorane chemical structure and properties
Chemical Structure, Properties, and Synthetic Utility[1]
Executive Summary
Fluoren-9-ylidenetriphenylphosphorane (CAS: 4756-25-6) is a highly stabilized phosphonium ylide characterized by the delocalization of the ylidic negative charge into the aromatic fluorene ring system.[1] Unlike non-stabilized ylides (e.g., methylenetriphenylphosphorane) which are transient and air-sensitive, this reagent is an isolable, yellow crystalline solid.
Its unique electronic architecture makes it a pivotal reagent in organic synthesis, particularly for the construction of 9-alkylidenefluorenes —a structural motif ubiquitous in organic light-emitting diodes (OLEDs), molecular motors, and specific therapeutic agents (e.g., Lumefantrine intermediates). This guide details its structural properties, validated synthesis protocols, and reactivity profile for researchers in drug discovery and materials science.
Chemical Architecture & Bonding
The stability of fluoren-9-ylidenetriphenylphosphorane arises from the extensive conjugation of the carbanion at the 9-position with the biphenyl system of the fluorene core.
Resonance Structures
The molecule exists as a resonance hybrid between the neutral "ylene" form (P=C) and the zwitterionic "ylide" form (P⁺–C⁻). In the zwitterionic form, the negative charge is not localized on the carbon but is distributed throughout the fluorenyl ring, significantly reducing nucleophilicity compared to alkyl ylides.
Figure 1: Resonance contribution to the thermodynamic stability of the ylide.
Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | (9H-Fluoren-9-ylidene)triphenylphosphorane | Also known as Triphenylphosphonium fluorenylide |
| CAS Number | 4756-25-6 | Distinct from the salt precursor |
| Molecular Formula | C₃₁H₂₃P | |
| Molecular Weight | 426.49 g/mol | |
| Appearance | Yellow crystalline solid | Color due to extended conjugation |
| Melting Point | 253°C | High MP indicates strong lattice energy/stability |
| Solubility | Soluble in CH₂Cl₂, CHCl₃, Benzene | Insoluble in water; slightly soluble in hexanes |
| Stability | Air-stable in solid state | Can be stored; inert atmosphere recommended for solution |
Synthesis & Preparation Protocol
The synthesis involves a two-step sequence: quaternization of triphenylphosphine followed by deprotonation. Due to the acidity of the C-9 proton in the salt (pKa ~10-11), weak bases are sufficient for deprotonation.
Reagents Required[2][3][4][5][6][7]
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Precursor: 9-Bromofluorene (or 9-Chlorofluorene)
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Phosphine: Triphenylphosphine (PPh₃)[3]
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Solvent: Benzene or Toluene (Step 1), Ethanol or THF (Step 2)
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Base: Sodium Ethoxide (NaOEt) or aqueous NaOH
Step-by-Step Methodology
Step 1: Formation of Phosphonium Salt
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Dissolve 9-bromofluorene (1.0 eq) and triphenylphosphine (1.1 eq) in anhydrous toluene.
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Heat the mixture to reflux for 4–6 hours.
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Cool to room temperature. The salt, 9-fluorenyltriphenylphosphonium bromide , will precipitate as a white solid.
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Filter, wash with cold toluene/hexanes, and dry under vacuum.
Step 2: Generation of the Ylide
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Suspend the phosphonium salt in ethanol.
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Add a solution of sodium ethoxide (1.1 eq) dropwise at room temperature.
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The suspension will turn bright yellow immediately, indicating ylide formation.
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Stir for 1 hour.
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Pour the mixture into water to dissolve inorganic byproducts (NaBr).
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Filter the yellow precipitate (the ylide).
-
Recrystallize from benzene/petroleum ether or ethanol to obtain pure yellow plates.
Figure 2: Synthetic pathway from commercial precursors to the isolable ylide.
Reactivity & Mechanistic Insights[7]
4.1 The Wittig Reaction (Olefination)
As a stabilized ylide, fluoren-9-ylidenetriphenylphosphorane reacts readily with aldehydes but is generally sluggish with non-activated ketones.
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Mechanism: Proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which collapses to yield triphenylphosphine oxide (Ph₃P=O) and the alkene.
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Stereoselectivity: Reaction with aldehydes typically yields the (E)-alkene (trans isomer) as the major product, driven by the thermodynamic control typical of stabilized ylides.
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Scope:
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Aldehydes: Excellent yields (>80%) with aromatic aldehydes (e.g., benzaldehyde, nitrobenzaldehyde).
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Ketones: Reacts with highly activated ketones (e.g., fluorenone) or under high-temperature/pressure conditions.
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4.2 Reaction with Fluorenone
A classic reaction is the "auto-condensation" or specific Wittig reaction with fluorenone to form 9,9'-bifluorenylidene (a red crystalline solid). This sterically crowded alkene is a benchmark molecule for studying twisting in aromatic systems and is a precursor to molecular motors.
4.3 Hydrolysis
In the presence of strong aqueous acid or base under heated conditions, the ylide hydrolyzes to regenerate fluorene and triphenylphosphine oxide. This reversibility is a key consideration during storage; moisture must be excluded to maintain titer.
Applications in Drug Discovery & Materials
Pharmaceutical Scaffold Construction
The fluorene moiety is a "privileged structure" in medicinal chemistry. The ylide provides a direct method to install this unit via a C=C double bond, which can be subsequently reduced to a single bond or used as a rigid linker.
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Antimalarials: Analogues of Lumefantrine (Benflumetol) often require functionalization at the 9-position of the fluorene ring.
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Bioactive Linkers: The resulting 9-benzylidenefluorenes serve as intermediates for anti-inflammatory and anti-tumor agents.
Organic Electronics (OLEDs)
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Hole Transport Materials: 9,9-Dialkylfluorenes are standard hole-transport materials. The ylide allows for the synthesis of 9-alkylidenefluorenes , which can be polymerized or used as dopants to tune the emission wavelength (often blue/green emitters) and improve thermal stability.
References
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NIST Chemistry WebBook. 9H-Fluorene, 9-(9H-fluoren-9-ylidene)- (Bifluorenylidene) & Related Structures. National Institute of Standards and Technology. Link
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LookChemicals. 9-Fluorenylidenetriphenylphosphorane (CAS 4756-25-6) Properties.[1]Link
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Core.ac.uk. The Reaction of Ylides with Halocarbenes (Bulletin of the Institute for Chemical Research).Link
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Organic Syntheses. Preparation of 9-substituted fluorenes via Wittig reagents.Link
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Alfa Chemistry. Wittig Reaction Mechanisms and Stabilized Ylides.Link
Sources
- 1. 4756-25-6,9-FLUORENYLIDENE TRIPHENYLPHOSPHORANE [lookchemicals.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uro.hmc.edu [uro.hmc.edu]
- 6. biotage.com [biotage.com]
- 7. chemrxiv.org [chemrxiv.org]
